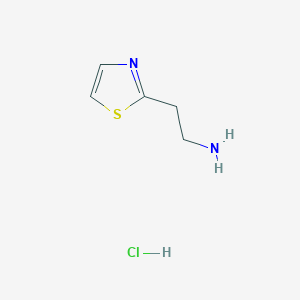

2-(Thiazol-2-YL)ethanamine hydrochloride

Description

Contextualization of the Thiazole (B1198619) Moiety in Contemporary Chemical Research

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. nih.gov This structural unit is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. nih.govbohrium.com The aromaticity of the thiazole ring allows its pi (π) electrons to move freely, creating multiple reactive positions for various chemical reactions. nih.gov

Thiazole and its derivatives are integral to a wide array of pharmacologically important molecules, including antibiotics like penicillin (which contains a reduced thiazole ring), antiretroviral drugs such as Ritonavir, and anti-inflammatory agents. bohrium.compharmaguideline.comjetir.org The thiazole scaffold is present in more than 18 drugs approved by the FDA. nih.gov Researchers have consistently focused on thiazole-bearing compounds to develop novel therapeutic agents for a multitude of conditions. nih.gov The biological activity of these compounds can be finely tuned by adding different substituents to the thiazole ring, which can lead to a diverse spectrum of therapeutic effects, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. nih.govontosight.ai The widespread presence of the thiazole moiety in both natural products, such as Vitamin B1 (thiamine), and synthetic drugs underscores its importance in chemical and biological research. nih.govjetir.org

Examples of Biological Activities of Thiazole Derivatives| Activity Type | Examples of Investigated Effects | Reference |

|---|---|---|

| Antimicrobial | Antibacterial, Antifungal, Antimalarial | nih.gov |

| Anti-inflammatory | Investigated for use as non-steroidal anti-inflammatory drugs (NSAIDs) | pharmaguideline.com |

| Anticancer | Inhibition of receptor protein kinases, cytotoxic activity | nih.govjetir.org |

| Central Nervous System (CNS) | Anticonvulsant, Antipsychotic | nih.govnih.gov |

| Other | Antihypertensive, Antiviral, Antioxidant | nih.gov |

Strategic Importance of the Ethanamine Linker in Molecular Design

A "linker" in molecular design is a chemical moiety that connects two or more other molecular components, such as an active drug payload and a targeting vehicle. nih.govnih.gov The ethanamine linker, a two-carbon chain with an amine group, is a fundamental type of linker used in the development of more complex molecules, including antibody-drug conjugates (ADCs). nih.gov

Historical Development and Emerging Research Trajectories for the Compound

The specific historical development of 2-(Thiazol-2-YL)ethanamine hydrochloride is not extensively documented in dedicated publications. Its emergence is tied to the broader and systematic exploration of thiazole derivatives. Much of the research has focused on synthesizing libraries of related compounds to explore their biological activities. The Hantzsch thiazole synthesis, discovered in 1889, provided a foundational method for creating a wide variety of thiazole derivatives, which has been refined over the decades. nih.govderpharmachemica.com

The compound itself, also known as 2-(2-aminoethyl)thiazole (B102076), is recognized as a histamine (B1213489) agent. scbt.comguidetopharmacology.org Current and emerging research often utilizes this compound as a building block or starting material for the synthesis of more complex molecules with potential therapeutic applications. epo.org Research trajectories are focused on incorporating this and similar structures into novel compounds to screen for a range of biological activities, leveraging the known versatility of the thiazole ring. researchgate.net The ongoing interest in thiazole chemistry suggests that derivatives of 2-(Thiazol-2-YL)ethanamine will continue to be synthesized and evaluated for new pharmacological properties. bohrium.com

Methodological Frameworks Employed in Investigating the Compound

The investigation of this compound and its derivatives relies on established chemical synthesis and analytical techniques.

Synthesis: The primary method for synthesizing the thiazole ring is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. nih.govderpharmachemica.com Other methods include:

Cook-Heilborn Synthesis: This method produces 5-aminothiazoles from α-aminonitriles. pharmaguideline.com

From Thioamides: Thioamides can be reacted with substituted 2-chloroxiranes to yield thiazole derivatives. pharmaguideline.com

Dehydrogenation of Thiazolines: Thiazoline derivatives can be converted to thiazoles using various dehydrogenating agents. derpharmachemica.com

Analytical Characterization: Once synthesized, the structure and purity of the compound are confirmed using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure by observing and measuring the interaction of nuclear spins when placed in a powerful magnetic field. derpharmachemica.com

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. derpharmachemica.com

Elemental Analysis: Provides the percentage composition of elements (like carbon, hydrogen, nitrogen) in a sample, which helps to confirm the empirical formula. derpharmachemica.com

Thin Layer Chromatography (TLC): Employed to monitor the progress of a chemical reaction and to assess the purity of the product. derpharmachemica.com

Physicochemical Properties of this compound| Property | Value | Reference |

|---|---|---|

| CAS Number | 18453-07-1 (dihydrochloride); 1072084-99-1 (hydrochloride) | scbt.comsigmaaldrich.com |

| Molecular Formula | C5H9ClN2S (hydrochloride) or C5H8N2S·2HCl (dihydrochloride) | scbt.comnih.gov |

| Molecular Weight | 164.66 g/mol (hydrochloride) | sigmaaldrich.comnih.gov |

| IUPAC Name | 2-(1,3-thiazol-2-yl)ethanamine;hydrochloride | nih.gov |

| Synonyms | 2-(2-thiazolyl)ethanamine hydrochloride, 2-(2-aminoethyl)thiazole hydrochloride | scbt.comguidetopharmacology.org |

| InChIKey | WYVAWIXRBQVQLN-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVAWIXRBQVQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657476 | |

| Record name | 2-(1,3-Thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56933-57-4 | |

| Record name | 2-(1,3-Thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 2 Thiazol 2 Yl Ethanamine Hydrochloride

Classical Multi-Step Synthesis Pathways

Traditional synthetic routes to 2-(Thiazol-2-YL)ethanamine hydrochloride are typically multi-step processes that rely on foundational reactions in heterocyclic chemistry. These pathways prioritize yield and purity through controlled, sequential modifications of precursor molecules.

Optimization of Precursor Synthesis for Thiazole (B1198619) Ring Formation

The cornerstone of synthesizing the target molecule is the construction of the thiazole ring. The Hantzsch thiazole synthesis remains a principal and widely utilized method, involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea. nih.govnih.govresearchgate.netnih.gov The versatility of this reaction allows for the introduction of various substituents onto the thiazole core. nih.gov

In the context of this compound, the strategy involves forming a thiazole ring with a precursor to the ethanamine side chain at the 2-position. This can be achieved by reacting an appropriate α-haloketone with a thioacetamide (B46855) derivative. For instance, the reaction of ethyl bromopyruvate with N-substituted thioacetamides can yield 2-substituted-4-thiazolecarboxylate esters, which serve as versatile intermediates. epo.org Optimization of this step often involves adjusting solvents, temperature, and reaction times to maximize the yield of the desired thiazole precursor. The choice of the thioamide derivative is critical as it dictates the substituent at the 2-position, which will be later converted to the ethanamine group.

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis This table presents representative data for the synthesis of various thiazole derivatives using the Hantzsch reaction, illustrating the impact of different conditions.

| α-Halocarbonyl Compound | Thioamide/Thiourea | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-pyridin-2-yl-ethanone | Thiourea | Ethanol | 70°C, 2h | 56% | nih.gov |

| Ethyl bromopyruvate | N-methyl-N-benzoyl thioacetamide | Ethanol | Reflux, 4h | High | epo.org |

| 2-Chloroacetophenones | Phenyl-thioureas | Ethanol | Reflux | Good | researchgate.net |

| β-keto esters (in situ bromination) | Thiourea | Aqueous Medium | Room Temp | Good | nih.gov |

Amination Reactions and Linker Integration Strategies

Once the thiazole nucleus with a suitable functional group at the C2 position is synthesized, the next crucial phase is the installation and elaboration of the two-carbon (ethanamine) linker. Several strategies can be employed.

One common approach involves starting with a 2-(chloromethyl)thiazole (B1590920) or 2-(hydroxymethyl)thiazole derivative. This precursor can undergo nucleophilic substitution with a cyanide source to yield a 2-(cyanomethyl)thiazole. Subsequent reduction of the nitrile group, typically using powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, affords the desired 2-(Thiazol-2-YL)ethanamine.

An alternative strategy involves building the side chain through condensation reactions. For example, a 2-formylthiazole can be reacted with nitromethane (B149229) in a Henry reaction to produce a 2-(2-nitrovinyl)thiazole intermediate, which can then be reduced to the target ethanamine. A patented method describes reacting a 2-(substituted methyl)-4-thiazolemethanol with cysteamine (B1669678) hydrochloride in aqueous hydrobromic acid to introduce a two-carbon chain with a terminal amine. epo.org

Salt Formation and Purification Techniques for Research-Grade Material

The final step in the classical synthesis is the conversion of the 2-(Thiazol-2-YL)ethanamine free base into its hydrochloride salt, which often improves stability and handling properties. This is typically achieved by dissolving the purified free base in a suitable anhydrous solvent, such as diethyl ether, ethanol, or ethyl acetate (B1210297), and treating it with a solution of hydrogen chloride in the same or a compatible solvent, or by bubbling anhydrous HCl gas through the solution. google.com The hydrochloride salt usually precipitates from the solution and can be collected by filtration.

Purification of the final product to achieve research-grade quality is paramount. Recrystallization is the most common technique. The choice of solvent system is critical and is determined empirically; common systems include methanol-ethyl acetate or ethanol-ether mixtures. epo.org Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. For example, a patent describes the recrystallization of a related thiazole-ethylamine derivative from a methanol-ethyl acetate solvent mixture to yield crystals with a defined melting point. epo.org

Novel and Green Synthetic Routes

In response to the growing demand for sustainable chemical processes, novel synthetic routes are being developed that offer advantages over classical methods, such as improved efficiency, reduced waste, and milder reaction conditions.

Catalytic Approaches to Ethanamine Side Chain Installation

Modern organic synthesis increasingly relies on catalytic methods to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. For the installation of the ethanamine side chain on a thiazole ring, transition-metal-catalyzed cross-coupling reactions represent a powerful approach.

For instance, a pre-functionalized thiazole, such as 2-halothiazole, could potentially be coupled with a suitable two-carbon synthon bearing a protected amine group using palladium or copper catalysts. Suzuki or Stille coupling reactions could be employed to form the C-C bond between the thiazole ring and the side chain. derpharmachemica.com Subsequent deprotection would reveal the primary amine. While specific literature for the direct catalytic installation of an aminoethyl group on the thiazole C2 position is sparse, the principles are well-established in heterocyclic chemistry. Copper-catalyzed reactions of aldehydes, amines, and elemental sulfur have also been reported for thiazole synthesis, showcasing a greener catalytic approach to forming the core heterocycle. nih.gov

Microwave-Assisted and Flow Chemistry Applications in Compound Synthesis

The application of modern technologies like microwave irradiation and continuous flow chemistry offers significant improvements in the synthesis of heterocyclic compounds, including thiazoles. nih.govsci-hub.se

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.gov This is attributed to efficient and uniform heating of the reaction mixture. The Hantzsch thiazole synthesis, a key step in preparing the core of the target molecule, has been shown to be highly amenable to microwave assistance. nih.govnih.govbepls.com Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes, leading to a more energy-efficient and high-throughput process. nih.govbepls.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis This table provides data from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, illustrating the typical advantages of microwave irradiation.

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Reflux) | 8 hours | Lower Yields | nih.gov |

| Microwave Irradiation | 10-15 minutes | 89-95% | nih.gov |

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. sci-hub.se This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. uc.pt The synthesis of heterocyclic rings is an area where flow chemistry has demonstrated significant potential. sci-hub.seuc.pt While a specific flow synthesis for this compound has not been detailed in the reviewed literature, the individual steps, such as ring formation and functional group transformations, could be adapted to a continuous flow process. This would enable safer handling of reactive intermediates and facilitate a more automated, efficient production of the target compound. rsc.org

Enantioselective Synthesis Strategies for Chiral Analogs

The development of enantioselective synthesis strategies is crucial for accessing chiral analogs of 2-(thiazol-2-yl)ethanamine, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov While specific methods for the parent compound are not extensively detailed in the provided literature, established principles of asymmetric synthesis can be applied to thiazole-containing scaffolds to produce chiral amines with high enantiopurity. These strategies often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of key bond-forming reactions.

One potential approach involves the asymmetric reduction of a prochiral ketone, such as 1-(thiazol-2-yl)ethan-1-one. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Another strategy is the asymmetric addition of nucleophiles to a thiazole-based imine. Furthermore, the synthesis of novel fused heterocyclic systems, which can be precursors to chiral analogs, has been explored. For instance, the reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane can lead to the formation of oxazolidinylthiazolidines, generating two stereogenic centers with high enantiospecificity in a one-pot reaction. researchgate.net These varied approaches highlight the potential for creating a diverse range of chiral thiazole derivatives. charlotte.edu

Table 1: Overview of Potential Enantioselective Synthesis Strategies

| Strategy | Key Transformation | Precursor Example | Potential Chiral Product |

| Asymmetric Reduction | Reduction of a prochiral ketone | 1-(Thiazol-2-yl)ethan-1-one | (R)- or (S)-1-(Thiazol-2-yl)ethan-1-ol |

| Asymmetric Nucleophilic Addition | Addition to a thiazole-based imine | N-(Thiazol-2-ylmethylene)aniline | Chiral α-substituted thiazol-2-ylmethanamine |

| Chiral Auxiliary-Mediated Synthesis | Alkylation of a thiazole attached to a chiral auxiliary | Chiral auxiliary-derivatized 2-acetylthiazole (B1664039) | Enantiopure α-substituted 2-ethylthiazole (B99673) derivative |

| Fused Heterocycle Formation | Diastereoselective cyclization | β-aminoalcohols and dithianes | Chiral oxazolidinylthiazolidines researchgate.net |

Chemo-Enzymatic and Biocatalytic Syntheses

Chemo-enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. rsc.orgnih.gov These approaches leverage the catalytic power of enzymes and microorganisms to perform complex chemical transformations under mild conditions, often with exceptional stereo-, regio-, and chemo-selectivity. rsc.org For the synthesis of this compound and its analogs, biocatalysis can be applied to generate key intermediates or the final chiral amine product.

Enzyme-Mediated Transformations for Key Intermediates

Enzymes are increasingly employed in organic synthesis for their ability to catalyze specific reactions with high efficiency and selectivity. nih.gov Transaminases and lipases are two classes of enzymes with significant potential for the synthesis of chiral amines and their precursors. rsc.orgrsc.org

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a keto substrate, making them ideal for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.commdpi.com A key precursor, 1-(thiazol-2-yl)ethan-1-one (2-acetylthiazole), can be converted directly into a chiral amine using an (R)- or (S)-selective ω-transaminase (ω-TA). mdpi.com This one-step process is highly atom-economical and environmentally friendly, operating under mild aqueous conditions. rsc.org The versatility of transaminases allows for the production of highly enantiomerically pure amines, which are valuable building blocks for pharmaceuticals. mdpi.com

Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures. mdpi.com In the context of synthesizing chiral analogs, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor, such as 1-(thiazol-2-yl)ethan-1-ol, leaving the other enantiomer unreacted. mdpi.com This allows for the separation of the two enantiomers. Lipases are robust, readily available, and can function in non-aqueous solvents, making them highly practical for industrial applications. mdpi.com Recent research has also demonstrated the use of lipase as a biocatalyst for the synthesis of the thiazole ring itself, showcasing its versatility beyond resolution reactions. rsc.orgnih.gov

Table 2: Enzyme-Mediated Transformations for Key Intermediates

| Enzyme Class | Reaction Type | Substrate Example | Product |

| ω-Transaminase (ω-TA) | Asymmetric Amination | 1-(Thiazol-2-yl)ethan-1-one | (R)- or (S)-1-(Thiazol-2-yl)ethanamine mdpi.com |

| Lipase | Kinetic Resolution (Acylation) | Racemic 1-(Thiazol-2-yl)ethan-1-ol | Enantiopure 1-(Thiazol-2-yl)ethan-1-ol and its corresponding ester mdpi.com |

| Lipase | Thiazole Synthesis | Arylethanone, Thioamide | 2,4-Disubstituted thiazole derivative rsc.orgnih.gov |

Microbial Fermentation Strategies for Compound Precursors

Microbial fermentation provides a powerful platform for producing valuable chemical precursors from simple, renewable feedstocks. This approach can be harnessed to generate the thiazole core structure or key intermediates required for the synthesis of 2-(thiazol-2-yl)ethanamine.

The biosynthesis of the thiazole ring is a naturally occurring process in many organisms as part of the pathway to thiamine (B1217682) (Vitamin B1). wikipedia.orgnih.gov In microorganisms like Bacillus subtilis, the thiazole moiety is constructed enzymatically from precursors such as glycine, cysteine, and deoxy-D-xylulose-5-phosphate. nih.gov A series of enzymes, including ThiF, ThiS, ThiO, and ThiG, orchestrate this complex cyclization reaction. nih.gov Understanding and engineering these biosynthetic pathways could enable the de novo production of functionalized thiazoles via fermentation.

A more direct fermentation strategy focuses on producing key intermediates that can be chemically converted to the final product. 2-Acetylthiazole, a crucial ketone precursor for the ethanamine side chain, is a known natural flavor compound produced by microorganisms. nih.govoamicus.com It is a documented metabolite of the yeast Saccharomyces cerevisiae and can be produced through fermentation processes. nih.govoamicus.com The formation pathways can involve the reaction of intermediates from glucose metabolism (like glyoxal (B1671930) and methylglyoxal) with compounds derived from cysteine. nih.gov Leveraging microbial fermentation to produce 2-acetylthiazole offers a green and potentially cost-effective route to a key starting material. oamicus.com

Table 3: Microbial Fermentation for Precursor Synthesis

| Strategy | Product/Precursor | Microbial System Example | Key Starting Materials |

| Biosynthesis of Thiazole Ring | Thiazole Phosphate (B84403) | Bacillus subtilis | Glycine, Cysteine, Deoxy-D-xylulose-5-phosphate nih.gov |

| Precursor Production | 2-Acetylthiazole | Saccharomyces cerevisiae | Sugars (e.g., Glucose), Cysteine nih.govnih.gov |

Reactivity Profiles and Mechanistic Investigations of 2 Thiazol 2 Yl Ethanamine Hydrochloride

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine moiety in 2-(thiazol-2-yl)ethanamine hydrochloride is a key functional group that dictates a significant portion of its chemical reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in a variety of chemical transformations. This nucleophilicity allows for the straightforward functionalization of the molecule, enabling the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Reactions for Functionalization

The primary amine of 2-(thiazol-2-yl)ethanamine can be readily acylated and sulfonylated, reactions that are fundamental for introducing new functional groups and modifying the compound's properties. These reactions typically proceed through the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center.

Acylation Reactions:

Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. For instance, the reaction of 2-aminothiazole (B372263) with acetyl chloride in a suitable solvent like dry acetone (B3395972) yields N-(thiazol-2-yl)acetamide. youtube.com This reaction is illustrative of the general reactivity expected for the primary amine of 2-(thiazol-2-yl)ethanamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A variety of acylating agents can be employed, leading to the formation of a wide array of amide derivatives. The general reaction scheme is as follows:

Reactant A: 2-(Thiazol-2-YL)ethanamine

Reactant B: Acyl Halide (e.g., Acetyl chloride, Benzoyl chloride) or Acid Anhydride (e.g., Acetic anhydride)

Product: N-(2-(thiazol-2-yl)ethyl)amide

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetyl chloride | N-(2-(thiazol-2-yl)ethyl)acetamide | Dry acetone, reflux | youtube.com |

| Benzoyl chloride | N-(2-(thiazol-2-yl)ethyl)benzamide | Base (e.g., triethylamine), CH2Cl2 | General procedure |

| Acetic anhydride | N-(2-(thiazol-2-yl)ethyl)acetamide | Pyridine, room temperature | General procedure |

Sulfonylation Reactions:

Similarly, sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. The N-sulfonylation of 2-aminothiazole with various benzenesulfonyl chlorides in the presence of a base like sodium carbonate or sodium acetate (B1210297) is a well-established method for the synthesis of sulfonamide derivatives. masterorganicchemistry.comnumberanalytics.com This provides a strong indication of the expected reactivity for 2-(thiazol-2-yl)ethanamine.

The general reaction is as follows:

Reactant A: 2-(Thiazol-2-YL)ethanamine

Reactant B: Sulfonyl Chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)

Product: N-(2-(thiazol-2-yl)ethyl)sulfonamide

| Sulfonylating Agent | Product | Reaction Conditions | Reference |

| Benzenesulfonyl chloride | N-(2-(thiazol-2-yl)ethyl)benzenesulfonamide | Sodium carbonate, dichloromethane | masterorganicchemistry.com |

| p-Toluenesulfonyl chloride | 4-Methyl-N-(2-(thiazol-2-yl)ethyl)benzenesulfonamide | Sodium acetate, water, 80-85 °C | numberanalytics.com |

| 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(2-(thiazol-2-yl)ethyl)benzenesulfonamide | Sodium acetate, water, 80-85 °C | numberanalytics.com |

Condensation Reactions with Carbonyl Compounds

The primary amine of 2-(thiazol-2-yl)ethanamine readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones. wikipedia.org This reaction, typically acid-catalyzed, involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. researchgate.net The formation of the C=N double bond is a characteristic feature of this transformation.

The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The reaction is reversible, and the removal of water can drive the equilibrium towards the product. researchgate.net

Formation of Schiff Bases and Subsequent Transformations

The formation of Schiff bases from 2-(thiazol-2-yl)ethanamine and various carbonyl compounds is a versatile method for creating new derivatives with a wide range of applications. These imines can be isolated or used as intermediates for further chemical transformations. For example, Schiff bases derived from 2-aminothiazole have been synthesized by reacting the amine with substituted benzaldehydes in ethanol. pharmaguideline.com

The general reaction for Schiff base formation is:

Reactant A: 2-(Thiazol-2-YL)ethanamine

Reactant B: Aldehyde or Ketone

Product: Schiff base (Imine)

| Carbonyl Compound | Schiff Base Product | Reaction Conditions | Reference |

| Benzaldehyde | N-benzylidene-2-(thiazol-2-yl)ethanamine | Ethanol, reflux | pharmaguideline.com |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2-(thiazol-2-yl)ethanamine | Ethanol, reflux | pharmaguideline.com |

| Acetone | N-(propan-2-ylidene)-2-(thiazol-2-yl)ethanamine | Acid catalyst, removal of water | General procedure |

Subsequent transformations of these Schiff bases can lead to a variety of other compounds. For example, the imine bond can be reduced to a secondary amine using reducing agents like sodium borohydride.

Electrophilic Substitution on the Thiazole (B1198619) Ring

The thiazole ring in 2-(thiazol-2-yl)ethanamine is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the substituents on the ring. The sulfur atom acts as an electron donor through resonance, while the nitrogen atom is electron-withdrawing. Generally, electrophilic substitution on the thiazole ring is favored at the C5 position, especially when an electron-donating group is present at the C2 position. numberanalytics.comnih.gov

While specific studies on the electrophilic substitution of 2-(thiazol-2-yl)ethanamine are not extensively reported, the general reactivity of 2-substituted thiazoles provides insight. The ethylamine (B1201723) group at the C2 position is expected to be an activating group, directing incoming electrophiles to the C5 position.

Common electrophilic substitution reactions include:

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the thiazole ring. For 2-aminothiazole derivatives, bromination has been shown to occur at the 5-position. wikipedia.org

Nitration: The introduction of a nitro group (-NO2). This typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. numberanalytics.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. sigmaaldrich.com

Friedel-Crafts Acylation and Alkylation: The introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.comrsc.org

The regioselectivity of these reactions is a critical aspect, with the C5 position being the most probable site of attack due to the electronic effects of the C2-substituent.

| Electrophilic Reaction | Reagents | Expected Major Product (at C5) |

| Bromination | Br2, catalyst | 2-(5-Bromo-thiazol-2-yl)ethanamine |

| Nitration | HNO3, H2SO4 | 2-(5-Nitro-thiazol-2-yl)ethanamine |

| Sulfonation | Fuming H2SO4 | 2-(2-Ethanamine)thiazole-5-sulfonic acid |

Metal Complexation and Coordination Chemistry

The 2-(thiazol-2-yl)ethanamine molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The nitrogen atom of the thiazole ring and the nitrogen atom of the primary amine group can both act as Lewis bases, donating their lone pair of electrons to a metal center.

Ligand Properties and Chelating Capabilities of the Compound

2-(Thiazol-2-yl)ethanamine can function as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal ion through both the thiazole nitrogen and the primary amine nitrogen. This chelating effect enhances the stability of the resulting metal complexes.

The coordination chemistry of thiazole-containing ligands is a rich field of study. rsc.org Schiff bases derived from 2-aminothiazoles have been extensively used to synthesize a variety of transition metal complexes with different geometries, such as octahedral and tetrahedral. nih.gov For example, Schiff bases formed from 2-aminothiazole derivatives and aldehydes can coordinate to metal ions like Cu(II), Co(II), Ni(II), and Zn(II).

The formation of such complexes can be represented as follows:

Ligand: 2-(Thiazol-2-YL)ethanamine or its derivatives (e.g., Schiff bases)

Metal Ion: Transition metal ions (e.g., Cu2+, Co2+, Ni2+, Zn2+)

Complex: [M(L)n]x+

| Metal Ion | Ligand System | Observed Geometry | Reference |

| Cu(II), Co(II), Ni(II) | Schiff base of N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Octahedral | |

| Zn(II) | Schiff base of N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Tetrahedral | |

| Various 3d metals | Schiff bases of aminothiazoles with isatin (B1672199) and chloroisatin | Various geometries | nih.gov |

The coordination of the ligand to the metal center is typically confirmed by spectroscopic techniques such as FT-IR, where shifts in the vibrational frequencies of the C=N (thiazole) and N-H (amine) bonds are observed upon complexation. nih.gov

Synthesis and Characterization of Metal Complexes for Catalysis Research

The thiazole moiety, with its nitrogen and sulfur heteroatoms, makes 2-(Thiazol-2-YL)ethanamine an effective ligand for coordinating with a wide range of transition metals. The synthesis of its metal complexes is typically achieved by reacting the ligand with a corresponding metal salt, often a chloride or acetate, in a suitable solvent like ethanol. The reaction mixture is often refluxed to ensure complete complex formation. ijper.orgnih.gov

The general synthetic route can be represented as: nL + MXy → [M(L)n]Xy Where L = 2-(Thiazol-2-YL)ethanamine, M = Metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)), and X = Anion (e.g., Cl⁻).

Characterization of these newly formed complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose. Elemental analysis provides the empirical formula, confirming the metal-to-ligand stoichiometry. Molar conductivity measurements in solvents like DMSO or DMF help distinguish between electrolytic and non-electrolytic complexes, indicating whether anions are part of the coordination sphere. nih.govresearchgate.net

Spectroscopic methods offer deeper insight into the coordination environment.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. A shift in the characteristic vibration bands of the C=N and C-S groups within the thiazole ring upon complexation indicates the involvement of the nitrogen and/or sulfur atoms in bonding with the metal center. ijper.orgresearchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which helps in deducing the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar). ijper.org

NMR Spectroscopy: 1H and 13C NMR spectra of the ligand and its diamagnetic metal complexes are compared to pinpoint the changes in the chemical environment of the protons and carbons upon coordination.

These thiazole-based metal complexes are of significant interest in catalysis research. The coordinated metal ion can act as a Lewis acid, activating substrates and facilitating a variety of organic transformations, such as C-C bond formation, oxidation, and reduction reactions. researchgate.netmdpi.com The tunability of the ligand structure allows for the modification of the catalyst's steric and electronic properties to optimize its activity and selectivity.

| Complex | Key FT-IR Shifts (cm⁻¹) ν(C=N) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Proposed Geometry |

|---|---|---|---|

| Ligand | ~1610 | - | - |

| [Co(L)₂Cl₂] | ~1595 (Shift to lower frequency) | 15-30 (Non-electrolyte) | Octahedral |

| [Ni(L)₂Cl₂] | ~1598 (Shift to lower frequency) | 18-35 (Non-electrolyte) | Octahedral |

| [Cu(L)₂Cl₂] | ~1590 (Shift to lower frequency) | 12-28 (Non-electrolyte) | Distorted Octahedral |

| [Zn(L)₂Cl₂] | ~1600 (Shift to lower frequency) | 10-25 (Non-electrolyte) | Tetrahedral |

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing more efficient synthetic processes. This involves monitoring the reaction over time and using computational tools to model the energetic landscape of the reaction pathway.

The progress of chemical reactions, such as the formation of metal complexes or subsequent catalytic cycles, can be monitored in real-time using various spectroscopic techniques.

UV-Visible Spectroscopy: If the reactants, intermediates, and products have distinct absorption spectra, UV-Vis spectroscopy can be used to track changes in their concentrations over time. By monitoring the absorbance at a specific wavelength corresponding to a particular species, the rate of its formation or consumption can be determined, allowing for the calculation of reaction rate constants.

NMR Spectroscopy: 1H NMR is a powerful tool for monitoring reaction kinetics in situ. By integrating the signals corresponding to specific protons in the reactant and product molecules at different time intervals, a kinetic profile of the reaction can be constructed. This method provides detailed structural information about the species present in the reaction mixture at any given moment. researchgate.net

FT-IR Spectroscopy: For reactions that involve changes in specific functional groups, FT-IR can be employed. For instance, in a C-H activation reaction at the thiazole ring, the disappearance of a C-H stretching band and the appearance of new bands corresponding to the product can be tracked. researchgate.net

| Time (min) | Integral of Reactant Signal (A) | Integral of Product Signal (B) | % Conversion [(B / (A+B)) * 100] |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 30 | 0.40 | 0.60 | 60% |

| 60 | 0.15 | 0.85 | 85% |

| 120 | 0.05 | 0.95 | 95% |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. researchgate.net These methods allow researchers to model reaction pathways, identify transition states, and calculate the associated energy barriers, providing insights that are often difficult to obtain experimentally. mdpi.comresearchgate.net

For reactions involving 2-(Thiazol-2-YL)ethanamine, computational studies can:

Determine Optimized Geometries: Calculations can predict the most stable three-dimensional structures of reactants, intermediates, products, and transition states. acs.org

Calculate Activation Energies: The energy difference between the reactants and the transition state (the activation energy or energy barrier) can be computed. A lower activation energy corresponds to a faster reaction rate, which can help in comparing different potential mechanistic pathways. nih.gov

Visualize Transition States: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, which is the cornerstone of a mechanistic hypothesis. Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency).

Analyze Molecular Orbitals: Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the reactivity and electronic properties of the molecules involved. acs.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity. mdpi.com

These computational models can explain observed regioselectivity, predict the effects of substituent changes on reaction rates, and guide the design of more effective catalysts and reaction conditions. nih.gov

| Parameter | Description | Typical Value/Finding |

|---|---|---|

| ΔG‡ (Activation Free Energy) | The free energy barrier for a reaction step. Determines the rate of the reaction. | 15-30 kcal/mol |

| ΔG_rxn (Reaction Free Energy) | The overall free energy change of a reaction. Indicates thermodynamic favorability. | Negative for spontaneous reactions |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Relates to chemical reactivity. | 3-5 eV |

| Imaginary Frequency | A single imaginary frequency in a vibrational analysis confirms a structure is a first-order saddle point (a transition state). | -100 to -500 cm⁻¹ |

| NBO Charges | Natural Bond Orbital analysis provides atomic charges, indicating sites for nucleophilic or electrophilic attack. | Thiazole N is typically a negative site. |

Construction of Complex Heterocyclic Systems

The primary amine of 2-(Thiazol-2-YL)ethanamine provides a nucleophilic handle for the construction of various nitrogen-containing heterocycles. The thiazole moiety itself can be incorporated as a key structural feature in the final product.

The synthesis of pyrimidine and pyrazine derivatives often involves the condensation of a compound containing a primary amine with a suitable dicarbonyl or equivalent precursor. 2-(Thiazol-2-YL)ethanamine can be readily employed in such reactions to generate novel thiazole-substituted pyrimidines and pyrazines.

For the synthesis of pyrimidine derivatives, the ethylamine moiety can react with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, condensation with a β-ketoester followed by cyclization can yield a dihydropyrimidinone ring. Subsequent oxidation would lead to the aromatic pyrimidine core. This approach allows for the introduction of the thiazol-2-ylethyl substituent onto the pyrimidine ring, a structural motif of interest in medicinal chemistry.

Similarly, pyrazine derivatives can be synthesized through the condensation of 2-(Thiazol-2-YL)ethanamine with α-dicarbonyl compounds. The reaction typically proceeds via the formation of a dihydropyrazine intermediate, which can then be oxidized to the aromatic pyrazine. nih.gov This methodology provides a direct route to 2,5-disubstituted pyrazines where one of the substituents is the thiazol-2-ylethyl group. nih.gov

Table 1: Representative Synthetic Routes to Pyrimidine and Pyrazine Derivatives This table is a representation of plausible synthetic routes based on established chemical principles.

| Target Heterocycle | Precursors for 2-(Thiazol-2-YL)ethanamine Reaction | General Reaction Type | Resulting Derivative Class |

|---|---|---|---|

| Pyrimidine | β-Diketones, β-Ketoesters | Condensation/Cyclization | N-(Thiazol-2-ylethyl)pyrimidinones/amines |

| Pyrazine | α-Dicarbonyl compounds (e.g., glyoxal) | Dehydrogenative Coupling/Condensation | 2-Substituted-5-(thiazol-2-ylethyl)pyrazines |

A significant application of thiazole-containing building blocks is in the synthesis of fused heterocyclic systems. While many routes to fused systems like thiazolo[3,2-a]pyrimidines start with 2-aminothiazole, derivatives of 2-(Thiazol-2-YL)ethanamine can also be envisioned as precursors to novel fused structures. clockss.orgsciforum.net For example, a pyrimidine ring constructed from 2-(Thiazol-2-YL)ethanamine as described above could undergo further intramolecular cyclization reactions, depending on the other substituents, to form more complex polycyclic systems.

A more direct approach involves the synthesis of pyridopyrimidinone-thiazole hybrids. Research has shown that related compounds, such as 2-(2-phenyl-thiazol-4-yl)-ethylamine, can be reacted with pyridooxazinones to yield 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. nih.gov This demonstrates the feasibility of using the ethylamine linker to connect the thiazole moiety to another heterocyclic core, thereby creating a fused or linked bi-heterocyclic system. nih.gov The synthesis of such compounds is of interest due to the potential for combined biological activities from the constituent rings. nih.gov

Table 2: Examples of Fused Ring Systems Derived from Thiazole-amines

| Fused System Class | Synthetic Strategy | Key Precursors | Reference Example |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidines | Multi-component reaction | 2-Aminothiazole, Aldehyde, β-Ketoester | Synthesis of ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. clockss.org |

| Pyrido[2,3-d]pyrimidin-4-ones | Nucleophilic substitution and cyclization | 2-(Thiazol-4-yl)-ethylamine derivative, Pyridooxazinone | Synthesis of 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. nih.gov |

Development of Molecular Probes and Fluorescent Tags

Molecular probes and fluorescent tags are essential tools in biological research for imaging and sensing applications. The primary amine of this compound serves as an excellent point of attachment for conjugating this heterocycle to fluorophores or other reporter molecules.

The primary amine of 2-(Thiazol-2-YL)ethanamine is readily derivatized using a variety of amine-reactive chemical groups. This allows for its covalent attachment to other molecules of interest. A common strategy for labeling with a fluorophore involves the reaction of the amine with an isothiocyanate or a succinimidyl ester derivative of the desired dye.

For example, a fluorophore functionalized with an isothiocyanate group will react with the primary amine of 2-(Thiazol-2-YL)ethanamine to form a stable thiourea linkage. nih.gov This method has been successfully used to conjugate fluorescent dyes to the amine functions of polymers like poly(ethylenimine) for gene delivery imaging. nih.gov This same principle can be applied to attach a fluorescent tag to the thiazole-containing moiety, which could then be used to study the localization or interactions of a larger molecule to which it is attached.

Reporter molecules are designed to signal the presence of a specific analyte or a change in the local environment. The thiazole ring itself can be part of a larger chromophoric or fluorophoric system. By modifying the 2-(Thiazol-2-YL)ethanamine, for instance, by converting the amine to a different functional group, it can be incorporated into more complex reporter systems. The ethylamine side chain provides a flexible linker that can be used to position the thiazole unit optimally within a larger molecular probe.

Precursor for Advanced Ligands in Organometallic Catalysis Research

The thiazole ring contains both nitrogen and sulfur atoms, which are capable of coordinating to metal centers. This makes thiazole derivatives attractive candidates for the synthesis of ligands for organometallic complexes used in catalysis.

The nitrogen atom of the thiazole ring in 2-(Thiazol-2-YL)ethanamine can act as a donor to a metal center. Research has demonstrated that simple thiazole-based ligands can form catalytically active complexes with metals like palladium(II) and iridium(III). cdnsciencepub.commdpi.com For example, palladium(II) complexes of phenylthiazole ligands have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.com

The ethylamine side chain of 2-(Thiazol-2-YL)ethanamine offers additional possibilities for ligand design. It can be used to create bidentate ligands where both the thiazole nitrogen and the side-chain amine coordinate to the metal. Alternatively, the amine can be functionalized to introduce other donor groups, creating multidentate ligands. Furthermore, the amine can be used to attach the thiazole-metal complex to a solid support, facilitating catalyst recovery and reuse.

Table 3: Thiazole-Based Ligands in Organometallic Catalysis

| Metal Center | Ligand Type | Catalytic Application | Key Feature |

|---|---|---|---|

| Palladium(II) | Phenylthiazole | Suzuki-Miyaura Coupling | C-H activation to form a C,N-bidentate ligand. cdnsciencepub.com |

| Iridium(III) | Substituted Thiazole | Potential Anticancer Agents | Coordination through the thiazole nitrogen. mdpi.com |

| Ruthenium(II) | Thiazole-carboxamide | Transfer Hydrogenation | Bidentate coordination of the ligand. researchgate.net |

This compound is a highly adaptable synthetic intermediate. Its chemical structure allows for straightforward incorporation into a wide array of more complex molecules. From the construction of novel heterocyclic systems like pyrimidines, pyrazines, and fused rings to the development of sophisticated molecular tools such as fluorescent probes and the design of innovative ligands for organometallic catalysis, this compound provides a reliable and versatile starting point for chemical innovation. The continued exploration of its reactivity will undoubtedly lead to the discovery of new molecules with significant scientific and technological importance.

Computational and Theoretical Investigations of 2 Thiazol 2 Yl Ethanamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of a molecule. These calculations provide a detailed picture of how electrons are distributed and how this distribution influences the molecule's properties.

The electronic behavior of 2-(Thiazol-2-YL)ethanamine hydrochloride is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.

For this compound, the HOMO is typically localized on the electron-rich thiazole (B1198619) ring, specifically involving the π-system and the sulfur atom. The LUMO, on the other hand, is also generally distributed over the thiazole ring, which is common for aromatic heterocyclic systems. researchgate.netrjpbcs.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. rjpbcs.comwuxibiology.com

The electron density distribution is significantly influenced by the electronegative nitrogen and sulfur atoms within the thiazole ring and by the protonated primary amine group (-NH3+) in the side chain. This protonation leads to a concentration of positive charge on the ethylamine (B1201723) moiety, while the thiazole ring retains regions of higher electron density. researchgate.net This charge separation creates a significant molecular dipole moment. Studies on similar thiazole derivatives show that substitutions on the ring can further alter this distribution. nih.gov

| Parameter | Illustrative Value (eV) | Localization |

| HOMO Energy | -6.8 eV | Primarily on the thiazole ring (π-system and S atom) |

| LUMO Energy | -1.2 eV | Primarily on the thiazole ring (π*-system) |

| HOMO-LUMO Gap | 5.6 eV | - |

Note: These values are illustrative and representative of what would be expected from DFT calculations on similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP maps color-code the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP surface would show distinct regions:

Positive Potential (Blue/Green): A strong positive potential is concentrated around the ammonium (B1175870) (-NH3+) group of the ethylamine side chain due to the positive charge. This area is the primary site for interactions with anions, such as the chloride counter-ion, and the negative end of polar solvent molecules.

This charge distribution is fundamental to understanding how the molecule interacts with its environment, including solvent molecules and potential biological targets.

| Molecular Region | Expected Electrostatic Potential | Role in Interactions |

| Ammonium Group (-NH3+) | Strongly Positive | Hydrogen bond donor, interaction with anions (Cl⁻) |

| Thiazole Nitrogen | Negative | Hydrogen bond acceptor |

| Thiazole Ring (π-system) | Generally Neutral to Slightly Negative | π-stacking interactions |

| Ethyl Side Chain (C-H) | Slightly Positive | Weak van der Waals interactions |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethylamine side chain allows this compound to adopt various conformations. Computational methods are essential for identifying the most stable arrangements and understanding how they are influenced by the surrounding environment.

Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. For this compound, the key degrees of freedom are the dihedral angles involving the C-C and C-N bonds of the ethylamine side chain.

In the Gas Phase: Calculations typically reveal several low-energy conformers. The relative stability is determined by intramolecular forces, such as steric hindrance and weak intramolecular hydrogen bonds. An 'anti' conformation, where the thiazole ring and the ammonium group are furthest apart, is often one of the most stable structures to minimize steric repulsion.

In Solution: The presence of a solvent, particularly a polar one like water, can significantly alter the conformational landscape. researchgate.net Solvation stabilizes charged groups, and the explicit interaction with solvent molecules can favor more compact or 'gauche' conformations that might be less stable in the gas phase. acs.org The hydrochloride form means the molecule exists as an ion pair, and the interaction with the chloride ion also influences the preferred conformation.

| Conformer (Illustrative) | Dihedral Angle (τ C-C-N-H) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |

| Anti-periplanar | ~180° | 0.00 (most stable) | 0.50 |

| Gauche (+) | ~+60° | 0.75 | 0.00 (most stable) |

| Gauche (-) | ~-60° | 0.75 | 0.00 (most stable) |

Note: Data is illustrative, showing the common trend where polar solvents can stabilize gauche conformers of protonated amines.

Molecular Dynamics (MD) simulations can model the behavior of this compound over time in a simulated solvent environment, providing detailed information on intermolecular forces. mdpi.comrsc.org

The primary intermolecular interactions for this compound are strong ion-pairing and hydrogen bonding. The positively charged ammonium group (-NH3+) acts as a strong hydrogen bond donor, forming robust interactions with the chloride anion (Cl⁻) and with polar solvent molecules like water. researchgate.net The nitrogen atom on the thiazole ring can also act as a hydrogen bond acceptor.

In aqueous solution, MD simulations would show the formation of a structured solvation shell around the molecule. Water molecules would orient their oxygen atoms towards the -NH3+ group and their hydrogen atoms towards the chloride ion and the thiazole nitrogen. This solvation shell is crucial for stabilizing the molecule in solution and mediating its interactions with other solutes. acs.orgaskfilo.com

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the chemical reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is a primary tool for this purpose, where the characteristics of the HOMO and LUMO are used to forecast reaction pathways. nih.govresearchgate.net

The HOMO-LUMO energy gap is a key determinant of reactivity. bohrium.com A relatively large gap, as is typical for such stable aromatic compounds, suggests that the molecule is kinetically stable. The distribution of these orbitals indicates the most probable sites for chemical reactions.

Electrophilic Attack: An electrophile would most likely attack the regions where the HOMO is concentrated, which is the electron-rich thiazole ring.

Nucleophilic Attack: A nucleophile would target regions where the LUMO is localized, which could also be the thiazole ring, particularly at carbon atoms adjacent to the heteroatoms. The protonated amine group is generally unreactive towards nucleophiles.

Quantum chemical calculations can also be used to model the transition states of potential reactions, allowing for the determination of activation energies and the elucidation of reaction mechanisms. nih.gov For instance, biotransformation pathways, such as oxidation catalyzed by enzymes, can be explored by calculating the energy barriers for reactions at different sites on the molecule. nih.gov

| Reactivity Descriptor | Illustrative Value | Interpretation |

| Chemical Hardness (η) | 2.8 eV | High value indicates high stability and low reactivity. |

| Electronegativity (χ) | 4.0 eV | Measures the power to attract electrons. |

| Chemical Potential (μ) | -4.0 eV | Related to the "escaping tendency" of electrons. |

Note: These descriptors are calculated from HOMO and LUMO energies and provide a quantitative measure of reactivity.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital Theory (FMOT) is a fundamental concept in quantum chemistry that provides a framework for understanding and predicting chemical reactivity. wikipedia.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The HOMO can be considered the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For 2-(Thiazol-2-YL)ethanamine, the distribution of these frontier orbitals is key to its chemical behavior. The HOMO is anticipated to be localized predominantly on the electron-rich thiazole ring and the nitrogen atom of the ethanamine side chain, which possess lone pairs of electrons. ufla.br This distribution suggests that these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the thiazole ring, indicating its susceptibility to nucleophilic attack.

The energy values of these orbitals, calculated using computational methods such as Density Functional Theory (DFT), provide quantitative measures of the molecule's electronic properties. A hypothetical representation of these values for 2-(Thiazol-2-YL)ethanamine is presented in the table below.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

The relatively large hypothetical HOMO-LUMO gap would suggest that 2-(Thiazol-2-YL)ethanamine is a kinetically stable molecule. These theoretical calculations are instrumental in predicting how the molecule will interact with biological targets and other chemical species.

Transition State Modeling for Mechanistic Hypotheses

Transition state modeling is a computational technique used to investigate the mechanisms of chemical reactions. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. This information allows for the determination of the activation energy of the reaction, providing insights into the reaction rate and feasibility.

A plausible reaction involving 2-(Thiazol-2-YL)ethanamine is the nucleophilic substitution at the primary amine of the ethanamine side chain. For instance, its reaction with a simple electrophile like a haloalkane can be modeled to understand the mechanistic pathway. docbrown.infochemguide.co.uk Computational methods can be employed to model the transition state of this SN2 reaction.

In such a model, the nitrogen atom of the ethanamine group would act as the nucleophile, attacking the electrophilic carbon of the haloalkane. The transition state would be a transient species where the N-C bond is partially formed, and the C-halogen bond is partially broken. By calculating the geometry and energy of this transition state, chemists can hypothesize the most likely reaction mechanism and predict the reaction's outcome. These models can also elucidate the role of the thiazole ring in influencing the reactivity of the side chain, for example, through electronic effects.

Ligand-Target Docking and Molecular Recognition Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, docking simulations can be performed to predict its binding mode within the active site of a model receptor. The process begins with obtaining the three-dimensional structures of both the ligand and the receptor. The ligand's structure is optimized to its lowest energy conformation. The receptor is prepared by adding hydrogen atoms and assigning partial charges to its atoms. A docking grid is then defined around the receptor's binding site to guide the search for possible binding poses of the ligand.

Analysis of Binding Poses and Interaction Energies with Model Receptors

During a docking simulation, numerous possible binding poses of the ligand within the receptor's active site are generated and scored based on their predicted binding affinity. The scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction.

The binding of 2-(Thiazol-2-YL)ethanamine to a hypothetical receptor would likely involve a combination of interactions. The protonated amine group in the hydrochloride salt is a prime candidate for forming strong hydrogen bonds with polar amino acid residues in the binding site. The thiazole ring can participate in various non-covalent interactions, including hydrophobic interactions and potential π-π stacking with aromatic residues.

A hypothetical analysis of different binding poses and their corresponding interaction energies (docking scores) is presented in the table below.

| Binding Pose | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| 1 | -7.8 | Hydrogen bond with Asp120, Hydrophobic interaction with Leu85 |

| 2 | -7.2 | Hydrogen bond with Ser150, π-π stacking with Phe210 |

| 3 | -6.5 | Hydrophobic interaction with Val90 and Ile100 |

The analysis of these poses reveals that the most favorable binding mode (Pose 1) involves a crucial hydrogen bond with an aspartic acid residue and a hydrophobic interaction with a leucine (B10760876) residue. This information is critical for understanding the structural basis of molecular recognition.

Identification of Key Residues for Molecular Recognition in In Vitro Systems

A detailed examination of the docked poses allows for the identification of key amino acid residues within the receptor's binding site that are essential for molecular recognition. nih.gov These residues are the primary contributors to the binding affinity and selectivity of the ligand.

Based on the hypothetical docking results for 2-(Thiazol-2-YL)ethanamine, the following key residues and their interactions can be postulated:

Aspartic Acid (Asp120): This acidic residue likely forms a strong hydrogen bond or a salt bridge with the protonated amine group of the ligand. This interaction is often a critical anchor point for binding.

Phenylalanine (Phe210): The aromatic ring of this residue may engage in π-π stacking interactions with the thiazole ring of the ligand, providing additional stability to the ligand-receptor complex.

Serine (Ser150): The hydroxyl group of this polar residue could act as a hydrogen bond donor or acceptor with the nitrogen or sulfur atoms of the thiazole ring.

Identifying these key residues is fundamental for structure-based drug design. It provides a roadmap for modifying the ligand to enhance its binding affinity and selectivity for the target receptor. For instance, modifications to the thiazole ring could be made to optimize interactions within the hydrophobic pocket or to introduce new interactions with other nearby residues.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 2 Thiazol 2 Yl Ethanamine Hydrochloride

High-Resolution NMR Spectroscopy for Structural Elucidation of Novel Derivatives

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of newly synthesized derivatives of 2-(Thiazol-2-YL)ethanamine hydrochloride. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional techniques are often required to solve complex structural puzzles.

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, allowing researchers to piece together the molecular framework. youtube.comepfl.ch For a hypothetical derivative, such as one formed by acylation of the primary amine, these techniques would be applied as follows:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a derivative of this compound, COSY would reveal cross-peaks between the protons of the ethyl bridge (-CH₂-CH₂-), confirming their connectivity. It would also show correlations between the protons on the thiazole (B1198619) ring, if present.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduipb.pt This is essential for assigning the carbon signals in the spectrum. For instance, the proton signals of the ethyl chain would be correlated to their corresponding carbon signals, and the thiazole ring protons would be linked to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (typically two- or three-bond) couplings between protons and carbons. epfl.chipb.pt It is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of a molecule. In the case of a novel derivative, HMBC would be used to confirm the connection between the ethyl side chain and the thiazole ring by showing a correlation from the ethyl protons to the C2 carbon of the thiazole ring. rsc.org

The following table illustrates the expected 2D NMR correlations for a hypothetical N-acetyl derivative of 2-(Thiazol-2-YL)ethanamine.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC/HMQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

| H4 (Thiazole) | H5 (Thiazole) | C4 | C2, C5 |

| H5 (Thiazole) | H4 (Thiazole) | C5 | C2, C4 |

| Hα (Ethyl) | Hβ (Ethyl) | Cα | C2, Cβ, C=O (Amide) |

| Hβ (Ethyl) | Hα (Ethyl), NH | Cβ | Cα, C=O (Amide) |

| CH₃ (Acetyl) | None | C (Methyl) | C=O (Amide) |

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.org By replacing an atom (e.g., ¹²C, ¹H, ¹⁴N) with one of its heavier, stable isotopes (e.g., ¹³C, ²H/D, ¹⁵N), researchers can follow the labeled atom into the final product structure using NMR or mass spectrometry. researchgate.net

For instance, to investigate the mechanism of a cyclization reaction involving the ethylamine (B1201723) side chain of 2-(Thiazol-2-YL)ethanamine, a synthesis could be performed using starting material selectively labeled with ¹³C at the alpha-carbon (the CH₂ group adjacent to the thiazole ring). After the reaction, ¹³C NMR spectroscopy would pinpoint the location of the ¹³C label in the new derivative. Any shift in its position or change in its chemical environment relative to unlabeled atoms provides direct evidence for the bond-forming and bond-breaking steps that occurred during the reaction. Similarly, hydrogen/deuterium (B1214612) (H/D) exchange studies, where the compound is exposed to a deuterium source like D₂O, can reveal the relative acidity of protons on the thiazole ring, which is valuable information for understanding its reactivity. nih.gov

Mass Spectrometry Techniques for Mechanistic Studies and Complex Mixture Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns.

Tandem mass spectrometry (MS/MS) is a multi-step process used to obtain detailed structural information. nih.gov In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment (or product) ions are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For derivatives of 2-(Thiazol-2-YL)ethanamine, MS/MS studies are crucial for confirming their identity. The fragmentation pathways of thiazole-containing compounds often involve characteristic cleavages of the thiazole ring and the loss of side chains. sapub.orgnih.gov By analyzing the masses of the fragment ions, researchers can reconstruct the connectivity of the parent molecule and differentiate between isomers that might produce identical parent ion masses but different fragment spectra. nih.gov

A plausible fragmentation pathway for protonated 2-(Thiazol-2-YL)ethanamine is outlined in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 129.05 | 112.03 | NH₃ (Ammonia) | Ion from loss of the amine group |

| 129.05 | 101.03 | C₂H₄ (Ethene) | Protonated thiazole ring |

| 129.05 | 85.03 | C₂H₄N (Ethylamine radical) | Thiazole ring cation |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 parts per million), which allows for the determination of a molecule's elemental composition. nih.gov This capability is essential for confirming the identity of a newly synthesized compound or identifying an unknown product in a reaction mixture, as it can distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net

For example, if a reaction involving this compound is expected to yield a product with the formula C₁₀H₁₁N₃O₂S, HRMS can confirm this. The instrument would measure the exact mass of the product's molecular ion and compare it to the calculated theoretical mass for that formula. A close match provides strong evidence for the proposed structure. This technique is invaluable in differentiating between desired products and potential byproducts, such as those resulting from oxidation or incomplete reactions. ed.ac.uk

Chromatographic Separations for Isomer Resolution and Purity Assessment in Research Samples

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com For research involving this compound and its derivatives, chromatography is vital for isolating products from reaction mixtures and for assessing the purity of the final compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC) are the most common techniques used for purity assessment. nih.gov A sample is passed through a column packed with a stationary phase, and the different components of the mixture travel through the column at different rates, allowing for their separation. By comparing the chromatogram of a synthesized compound against a reference standard or by analyzing the number and relative area of peaks, the purity of a research sample can be determined.

Furthermore, these techniques are critical for resolving isomers—molecules that have the same chemical formula but different structural arrangements. Synthetic reactions can sometimes produce mixtures of positional isomers (e.g., substitution at the C4 or C5 position of the thiazole ring instead of the intended side chain modification). Specialized chromatographic methods, often involving different column chemistries (like pentafluorophenyl columns) or mobile phases, are developed to separate these closely related species. nih.gov In cases where derivatives are chiral, chiral chromatography using a chiral stationary phase (CSP) is employed to separate the enantiomers and determine the enantiomeric excess of the product. mdpi.com

The following table compares common chromatographic techniques for the analysis of thiazole derivatives.

| Technique | Principle | Typical Application | Advantages |

| Reversed-Phase HPLC | Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase. | Routine purity assessment of polar to moderately nonpolar compounds. | Robust, versatile, wide range of available columns. nih.gov |

| Normal-Phase HPLC | Separation based on polarity using a polar stationary phase and a nonpolar mobile phase. | Separation of very nonpolar compounds or isomers with different polar functional groups. | Good for separating certain types of isomers. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Separation of chiral compounds and complex mixtures. nih.gov | Fast separations, reduced solvent waste, effective for isomer resolution. |

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying any component that is not the defined drug substance. chromatographyonline.com For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed to separate the main compound from potential process-related impurities and degradation products. pensoft.net

The development of a robust HPLC method follows a systematic approach. chromatographyonline.com Key steps include the selection of an appropriate stationary phase (column), optimization of the mobile phase composition, and setting detection parameters. A C18 column is a common starting point for polar compounds like aminothiazole derivatives. pensoft.net Mobile phase optimization is crucial for achieving adequate separation (resolution) between the main peak and impurity peaks. chromatographyonline.com This involves adjusting the pH of the aqueous component (often a buffer like phosphate (B84403) buffer) and the ratio of the organic modifier (typically acetonitrile (B52724) or methanol). nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively resolve impurities with a wide range of polarities. nih.gov

Validation of the developed method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust. pnrjournal.com The specificity of the method ensures that peaks for impurities are resolved from the main compound peak.

Table 1: Illustrative RP-HPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm (UV) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts